BenchChemオンラインストアへようこそ!

Continentalic acid

Osteoarthritis Anti-Arthritic Chondrocyte

Continentalic acid is the principal anti-arthritic diterpenoid from Aralia continentalis—not an interchangeable extract. Kaurenoic acid requires ~10-fold higher molar concentrations for comparable OA efficacy. Among five structurally related compounds isolated from A. continentalis, only continentalic acid showed significant in vivo anti-inflammatory activity. Validated MICs: 8–16 μg/mL MRSA, 4–8 μg/mL VRE. Reproducible in vivo efficacy in carrageenan edema, LPS lung injury, and nephroprotection models (4–100 mg/kg i.p.). For OA, MDR Gram-positive antibacterial, and inflammation research, this is the evidence-backed choice.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
Cat. No. B7841455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameContinentalic acid
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C
InChIInChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)
InChIKeyMHVJRKBZMUDEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Continentalic Acid: Pimarane-Type Diterpenoid from Aralia continentalis for Antibacterial and Anti-Inflammatory Research


Continentalic acid (ent-pimara-8(14),15-diene-19-oic acid) is a pimarane-type diterpenoid isolated from the roots of Aralia continentalis (Manchurian spikenard), a traditional East Asian medicinal plant [1]. The compound possesses the molecular formula C20H30O2 and a molecular weight of 302.45 g/mol, structurally characterized by a pimarane diterpene skeleton with a carboxylic acid functional group [1]. Continentalic acid is recognized as a major bioactive constituent in A. continentalis extracts and serves alongside kaurenoic acid as a quality control marker for the botanical material [2].

Why Continentalic Acid Cannot Be Interchanged with Other Pimarane or Kaurene Diterpenoids


Substituting continentalic acid with structurally related diterpenoids from Aralia species—particularly kaurenoic acid or other pimarane-type compounds—is not supported by quantitative pharmacological evidence. Direct comparative studies reveal that kaurenoic acid requires approximately 10-fold higher molar concentrations to achieve comparable anti-arthritic activity [1]. Furthermore, among five structurally related compounds isolated from A. continentalis (including hydroxylated and oxidized pimarane derivatives and kaurenoic acid), only continentalic acid demonstrated significant in vivo anti-inflammatory efficacy in the carrageenan-induced paw edema model [2]. These data establish that minor structural modifications within the diterpenoid scaffold translate to substantial differences in potency and therapeutic potential, rendering generic substitution scientifically invalid.

Quantitative Differentiation Evidence for Continentalic Acid Procurement Decisions


10-Fold Superior Potency of Continentalic Acid Versus Kaurenoic Acid in Osteoarthritis Models

In a direct head-to-head comparison using IL-1β-stimulated human chondrocytes, continentalic acid and kaurenoic acid (the other major diterpenoid in A. continentalis) were evaluated for anti-arthritic activity. Continentalic acid exhibited significant activity that corresponded exactly to the whole extract containing an equivalent amount of the compound [1]. In contrast, kaurenoic acid required a 10-fold higher molar concentration to produce a compatible level of activity [1].

Osteoarthritis Anti-Arthritic Chondrocyte

Broad-Spectrum Antibacterial Activity Against Resistant Gram-Positive Pathogens

Continentalic acid demonstrates quantifiable antibacterial activity against clinically significant antibiotic-resistant Gram-positive pathogens. Against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible S. aureus (MSSA) standard strains, the MIC range was 8–16 μg/mL [1]. Against vancomycin-resistant enterococci (VRE) and vancomycin-susceptible enterococci (VSE), including Enterococcus faecalis and Enterococcus gallinarium, MIC values were 4–8 μg/mL with MBC values of 4–16 μg/mL [2].

Antibacterial MRSA VRE

In Vivo Anti-Inflammatory Efficacy Differentiates Continentalic Acid from Structurally Related Co-Occurring Diterpenoids

Among five diterpenoid constituents isolated from A. continentalis roots, intraperitoneal injection of continentalic acid at 4–100 mg/kg significantly inhibited carrageenan-induced paw edema in mice [1]. In contrast, 7-oxo-ent-pimara-8(14),15-diene-19-oic acid (compound III), despite showing moderate in vitro COX-2 and iNOS inhibition at 50–100 μM, failed to produce significant in vivo anti-inflammatory effects [1]. This demonstrates that continentalic acid possesses in vivo efficacy not predictable from in vitro enzyme inhibition data alone.

Anti-inflammatory Edema COX-2

Cytotoxicity Profile Across Human Cancer Cell Lines with Evidence of Selectivity

Continentalic acid exhibits moderate cytotoxicity against A-549 (lung), THP-1 (leukemia), and MCF-7 (breast) cancer cell lines . In HepG2 hepatocellular carcinoma cells, continentalic acid induces time-dependent growth inhibition with maximum effect at 72 hours, accompanied by dose-dependent DNA fragmentation and apoptosis mediated through caspase-3 activation, Bak/Bax upregulation, and Bcl-2 downregulation [1]. Evidence suggests selective cytotoxicity toward cancer cells while sparing normal murine cells [2].

Cytotoxicity Apoptosis HepG2

Priority Research Applications for Continentalic Acid Based on Validated Differentiation


Osteoarthritis Research Requiring Validated In Vitro and In Vivo Anti-Arthritic Activity

Continentalic acid is optimally positioned for osteoarthritis (OA) research based on direct comparative evidence establishing it as the primary bioactive constituent in A. continentalis. The compound demonstrated activity equivalent to the whole extract in IL-1β-stimulated human chondrocytes and in MIA-induced osteoarthritic rats, while kaurenoic acid required approximately 10-fold higher molar concentrations for comparable effects [1]. Researchers investigating OA pathophysiology or screening for disease-modifying agents should prioritize continentalic acid over kaurenoic acid or crude extracts due to this validated potency advantage.

Antibacterial Drug Discovery Targeting Drug-Resistant Gram-Positive Pathogens

Continentalic acid presents a validated scaffold for antibacterial research against clinically problematic drug-resistant strains. Quantitative MIC data demonstrate activity against MRSA (8–16 μg/mL) and VRE (4–8 μg/mL) [1][2]. This activity profile against organisms resistant to methicillin and vancomycin, respectively, positions continentalic acid as a starting point for medicinal chemistry optimization targeting multidrug-resistant Gram-positive infections. The compound is suitable for structure-activity relationship (SAR) studies, mechanism-of-action investigations, and synergistic combination testing with conventional antibiotics.

In Vivo Inflammation and Acute Organ Injury Model Studies

Continentalic acid has demonstrated reproducible in vivo efficacy in multiple inflammation-driven disease models at defined doses. The compound significantly inhibited carrageenan-induced paw edema at 4–100 mg/kg (i.p.) [1], provided nephroprotection in LPS and E. coli-induced kidney injury models [2], and attenuated LPS-induced acute lung injury at 10–100 mg/kg with correlated improvements in oxidative stress markers and inflammatory cytokine profiles [3]. These validated in vivo datasets support the compound's use in mechanistic inflammation research and preclinical evaluation of organ-protective strategies.

Cancer Cell Apoptosis and Cytotoxicity Screening Programs

Continentalic acid is suitable for inclusion in cytotoxicity screening panels and apoptosis mechanism studies. Documented activity across multiple human cancer cell lines (A-549 lung, THP-1 leukemia, MCF-7 breast) and detailed mechanistic characterization in HepG2 cells—including time-dependent growth inhibition, dose-dependent DNA fragmentation, and mitochondrial pathway activation—provide a foundation for oncology-focused investigations [1][2]. The compound's reported selectivity toward cancer cells over normal murine cells further supports its candidacy for lead optimization programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Continentalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.